molecular formula C14H8N2O4 B8704996 1-Amino-7-nitroanthracene-9,10-dione CAS No. 55373-23-4

1-Amino-7-nitroanthracene-9,10-dione

Cat. No.: B8704996
CAS No.: 55373-23-4
M. Wt: 268.22 g/mol
InChI Key: QRCMUMMBHKTDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-7-nitroanthracene-9,10-dione is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

55373-23-4

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1-amino-7-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H8N2O4/c15-11-3-1-2-9-12(11)14(18)10-6-7(16(19)20)4-5-8(10)13(9)17/h1-6H,15H2

InChI Key

QRCMUMMBHKTDAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 301 g of 1,7-dinitroanthraquinone (99%) and 1 liter of ethyleneglycol dimethylether was reacted with 510 g of ammonia in an autoclave over a period of 4 hours at a temperature of 130° C. (molar ratio 30 : 1; pressure 60 atms). After cooling, the reaction mixture was poured into 5 litres of water and the deposit which precipitated was filtered off under suction, washed with water and dried. Yield: 264 g of a 93% 1-amino-7-nitroanthraquinone (91% of the theoretical yield).
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301 g
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1 L
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510 g
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5 L
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solvent
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Synthesis routes and methods II

Procedure details

A suspension of 317 g of 1,7-dinitroanthraquinone (94%) in 2 liters of water was stirred with 340 g of ammonia (molar ratio 20 : 1; pressure 40 atms) in an autoclave for a period of 2 hours at a temperature of 180° C. After venting, the reaction mixture was filtered under suction at room temperature. The mother liquor was recycled, whilst the residue was dried. Yield: 274 g of a 90% 1-amino-7-nitroanthraquinone (92% of the theoretical yield).
Quantity
317 g
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reactant
Reaction Step One
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2 L
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solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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